Bienvenue dans la boutique en ligne BenchChem!

BMS-935177

BTK inhibition drug resistance binding kinetics

Choose BMS-935177 for reproducible, washout-compatible BTK inhibition in your signaling studies. Unlike irreversible covalent inhibitors such as ibrutinib and acalabrutinib, this second-generation compound reversibly binds the BTK kinase domain to circumvent the C481S resistance mutation. With >50-fold selectivity over SRC-family kinases (1,100-fold over SRC) and predictable systemic exposure demonstrated by 84–100% oral bioavailability across mouse, rat, dog, and cynomolgus monkey, BMS-935177 ensures unambiguous interpretation of BTK-specific contributions. Validated in the collagen-induced arthritis model (~40% disease severity reduction at 10 mg/kg), it is the definitive tool for dissecting BTK-dependent vs. -independent B cell activation in primary human BCR-stimulated calcium flux (IC50=27 nM) and FcγR-driven TNFα production (IC50=14 nM) assays.

Molecular Formula C31H26N4O3
Molecular Weight 502.574
CAS No. 1231889-53-4
Cat. No. B606271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-935177
CAS1231889-53-4
SynonymsBMS-935177;  BMS 935177;  BMS935177.
Molecular FormulaC31H26N4O3
Molecular Weight502.574
Structural Identifiers
SMILESCC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N
InChIInChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36)
InChIKeyTVJRDCQUZMGBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-935177: A Potent and Selective Reversible BTK Inhibitor for Autoimmune Research and Drug Discovery Procurement


BMS-935177 (CAS: 1231889-53-4) is a second-generation, reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) [1]. Unlike irreversible covalent inhibitors such as ibrutinib, BMS-935177 binds non-covalently to the BTK kinase domain, offering a distinct pharmacological profile that does not rely on targeting the C481 residue . This carbazole-based compound was developed through extensive structure-activity relationship (SAR) optimization and advanced into Phase II clinical development by Bristol Myers Squibb for autoimmune indications [1] [2].

Why Generic Substitution Fails: Critical Differentiation of BMS-935177 Among BTK Inhibitors


BTK inhibitors are not interchangeable; they vary fundamentally by binding mode (reversible vs. irreversible covalent), kinase selectivity profile, and pharmacokinetic properties [1]. Irreversible inhibitors such as ibrutinib and acalabrutinib covalently modify C481 in the BTK active site, which can lead to resistance mutations (e.g., C481S) and off-target covalent modification of other kinases . BMS-935177, as a reversible inhibitor, circumvents C481-dependent resistance mechanisms and demonstrates a distinct selectivity fingerprint with >50-fold selectivity over SRC-family kinases and 1100-fold selectivity over SRC itself [2]. Substituting BMS-935177 with another BTK inhibitor without verifying these specific parameters—binding reversibility, kinase selectivity window, and oral bioavailability across species—would invalidate experimental reproducibility and confound data interpretation [1].

Quantitative Evidence Guide: Verified Differentiation of BMS-935177 from Comparable BTK Inhibitors


Reversible Binding Mode Differentiates BMS-935177 from Covalent BTK Inhibitors

BMS-935177 is a reversible BTK inhibitor, binding non-covalently to the kinase domain, in contrast to irreversible covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib which require covalent modification of the C481 residue for sustained inhibition . This mechanistic distinction is critical because the C481S mutation confers clinical resistance to covalent BTK inhibitors but does not impair reversible inhibitor binding [1].

BTK inhibition drug resistance binding kinetics

BMS-935177 Demonstrates High Kinase Selectivity with 5- to 67-Fold Window Over Tec Family Kinases

In cell-free enzymatic assays, BMS-935177 inhibits BTK with an IC50 of 2.8 nM and exhibits 5- to 67-fold selectivity over other Tec family kinases, including TEC (IC50 = 13 nM), BMX (IC50 = 24 nM), ITK, and TXK [1]. It further demonstrates >50-fold selectivity over SRC-family kinases and 1100-fold selectivity over SRC itself [2].

kinase selectivity Tec family off-target profiling

Superior Oral Bioavailability Across Multiple Preclinical Species (84% to 100%)

BMS-935177 demonstrates consistently high oral bioavailability ranging from 84% to 100% across rat, mouse, dog, and cynomolgus monkey when administered as a solution formulation, despite its low aqueous solubility [1] . Intravenous pharmacokinetic studies show low systemic clearance across species, with terminal half-lives of 4 h in mouse and 5.1 h in rat following 2 mg/kg i.v. dosing [1] [2].

oral bioavailability pharmacokinetics cross-species translation

Potent Functional Inhibition of BCR-Stimulated Calcium Flux and TNFα Production

In human Ramos B cells, BMS-935177 inhibits BCR-stimulated calcium flux with an IC50 of 27 nM [1] . In peripheral blood mononuclear cells (PBMCs), BMS-935177 inhibits IgG immune complex-driven TNFα production via FcγRIIa and FcγRIII with an IC50 of 14 nM [1] . However, BMS-935177 shows no effect on CD69 surface expression in B cells stimulated via the CD40 receptor, confirming pathway-selective inhibition downstream of BTK-dependent signaling .

B cell receptor signaling calcium flux TNFα functional assay

Dose-Dependent Efficacy in Rodent Model of Rheumatoid Arthritis with 40% Disease Severity Reduction

In the mouse collagen-induced arthritis (CIA) model of rheumatoid arthritis, once-daily oral administration of BMS-935177 at 10 mg/kg reduced disease severity by approximately 40% compared to vehicle-treated controls, with the percentage of animals exhibiting any signs of disease reduced by one-third [1] . Efficacy was observed at doses providing only approximately 6 h of coverage per day above the concentration required for 50% inhibition of the target pathway .

rheumatoid arthritis collagen-induced arthritis in vivo efficacy autoimmune disease

Advanced to Phase II Clinical Development for Autoimmune Indications

Based on its excellent preclinical pharmacokinetic profile, demonstrated in vivo activity, and acceptable safety profile, BMS-935177 was selected by Bristol Myers Squibb to advance into clinical development and reached Phase II evaluation for autoimmune indications [1] [2]. This distinguishes BMS-935177 from numerous preclinical BTK inhibitors that have not progressed beyond early discovery stages .

clinical development Phase II autoimmune disease translational research

Optimal Research and Industrial Application Scenarios for BMS-935177


Investigating BTK C481S Resistance Mechanisms in B Cell Malignancies

BMS-935177 is the appropriate selection for studies requiring reversible BTK inhibition that is not compromised by the C481S mutation, which confers clinical resistance to irreversible covalent inhibitors such as ibrutinib and acalabrutinib [1] . Its reversible, non-covalent binding mechanism allows washout experiments and time-resolved signaling studies that are not feasible with covalent inhibitors.

Preclinical In Vivo Efficacy Studies in Autoimmune Disease Models

With demonstrated oral bioavailability of 84-100% across mouse, rat, dog, and cynomolgus monkey [1] and established efficacy in the collagen-induced arthritis model showing approximately 40% disease severity reduction at 10 mg/kg , BMS-935177 is validated for rodent autoimmune disease research requiring reliable oral dosing and predictable systemic exposure.

Kinase Selectivity Profiling and Off-Target Signaling Studies

For experiments where minimizing off-target kinase inhibition is critical, BMS-935177 provides a defined selectivity window: 5- to 67-fold selectivity over Tec family kinases (TEC IC50 = 13 nM, BMX IC50 = 24 nM) and 1100-fold selectivity over SRC [1] . This selectivity profile makes BMS-935177 superior to less selective BTK inhibitors for unambiguous interpretation of BTK-specific signaling contributions.

Functional B Cell Signaling and Fcγ Receptor-Mediated Cytokine Studies

BMS-935177 is optimized for in vitro studies of BCR-stimulated calcium flux (IC50 = 27 nM) and FcγR-driven TNFα production (IC50 = 14 nM) in primary human cells [1]. Its lack of inhibition of CD40-stimulated CD69 expression confirms pathway specificity , enabling researchers to dissect BTK-dependent versus BTK-independent B cell activation mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-935177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.